(5-Cyclopropylthiophen-2-yl)boronic acid
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Overview
Description
(5-Cyclopropylthiophen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group attached to a thiophene ring. The presence of the boronic acid functional group makes it a valuable reagent in organic synthesis, especially in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-cyclopropylthiophene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-Cyclopropylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
(5-Cyclopropylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyclopropylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.
Thiophene-2-Boronic Acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the thiophene ring.
Uniqueness: (5-Cyclopropylthiophen-2-yl)boronic acid is unique due to the combination of the cyclopropyl and thiophene groups, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Biological Activity
(5-Cyclopropylthiophen-2-yl)boronic acid is a boronic acid derivative that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of cyclopropyl thiophene derivatives with boron-containing reagents through methods such as Suzuki-Miyaura cross-coupling. This reaction allows for the formation of carbon-carbon bonds, which is critical for developing complex organic molecules.
Key Properties:
- Molecular Formula: C₈H₉BS
- Molecular Weight: 165.03 g/mol
- Appearance: White to off-white solid
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of boronic acids, including this compound. The compound has shown moderate activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 50 µg/mL | Moderate |
Bacillus cereus | 25 µg/mL | High |
Candida albicans | 100 µg/mL | Moderate |
Aspergillus niger | 75 µg/mL | Moderate |
The compound's activity against Bacillus cereus is particularly noteworthy, as it exhibits a lower MIC compared to some established antibiotics, suggesting its potential as an effective antimicrobial agent .
Anticancer Activity
Boronic acids have also been investigated for their anticancer properties. The unique structural features of this compound may enhance its interaction with cancer cells.
Case Study: Anticancer Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in a study involving breast cancer cell lines, this compound was found to induce apoptosis at concentrations as low as 10 µM.
Table 2: Anticancer Activity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibition of cell migration |
These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins. This interaction can inhibit enzymes involved in critical biological pathways, such as those responsible for bacterial cell wall synthesis and cancer cell proliferation.
Enzyme Inhibition Studies
Research indicates that boronic acids can serve as specific inhibitors for various enzymes, including β-lactamases. The mechanism involves the formation of a stable complex with the enzyme, preventing substrate access and subsequent catalytic activity.
Table 3: Enzyme Inhibition Profile
Enzyme Type | Inhibition Constant (Ki) | Effect |
---|---|---|
Class C β-lactamases | 500 nM | Significant inhibition |
Proteasomes | 300 nM | Moderate inhibition |
This demonstrates the compound's potential utility in overcoming antibiotic resistance by targeting β-lactamases in pathogenic bacteria .
Properties
Molecular Formula |
C7H9BO2S |
---|---|
Molecular Weight |
168.03 g/mol |
IUPAC Name |
(5-cyclopropylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)7-4-3-6(11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI Key |
HQSBBDGRYMSLFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2CC2)(O)O |
Origin of Product |
United States |
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